molecular formula C13H13ClO3 B1503236 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde CAS No. 885279-10-7

1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde

Cat. No.: B1503236
CAS No.: 885279-10-7
M. Wt: 252.69 g/mol
InChI Key: JUWXIWJQAJWJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde is a complex organic compound characterized by its chloro, methoxy, and aldehyde functional groups. This compound is part of the naphthalene derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde typically involves multiple steps starting from simpler naphthalene derivatives. One common approach is the Friedel-Crafts alkylation followed by selective chlorination and methoxylation reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also gaining traction in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carboxylic acid.

  • Reduction: 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-ol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 1-Chloro-2-naphthol: Similar in structure but lacks the methoxy groups.

  • 6,7-Dimethoxy-1-naphthaldehyde: Similar but has a different position of the aldehyde group.

  • 1-Chloro-3,4-dihydro-2-naphthaldehyde: Similar but lacks the methoxy groups on the benzene ring.

Uniqueness: 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various chemical syntheses.

Properties

IUPAC Name

1-chloro-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c1-16-11-5-8-3-4-9(7-15)13(14)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXIWJQAJWJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(=C2Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695811
Record name 1-Chloro-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-10-7
Record name 1-Chloro-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.